molecular formula C14H10O3 B1598064 Naphtho[2,1-b]furan-1-yl-acetic acid CAS No. 92262-75-4

Naphtho[2,1-b]furan-1-yl-acetic acid

Cat. No. B1598064
CAS RN: 92262-75-4
M. Wt: 226.23 g/mol
InChI Key: XPQWIAKMWGZBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Naphtho[2,1-b]furan-1-yl-acetic acid” is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of “Naphtho[2,1-b]furan-1-yl-acetic acid” derivatives can be achieved via a one-pot three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine . This method avoids the use of expensive catalysts and chromatographic separation, providing a wide range of novel naphtho[2,1-b]furans in excellent yields .


Molecular Structure Analysis

The InChI code for “Naphtho[2,1-b]furan-1-yl-acetic acid” is 1S/C14H10O3/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H,15,16) .


Physical And Chemical Properties Analysis

“Naphtho[2,1-b]furan-1-yl-acetic acid” is a powder at room temperature . It has a melting point of 171-172°C .

Scientific Research Applications

Biological Evaluation

Naphtho[2,1-b]furan derivatives have been synthesized and evaluated for their biological activities . These derivatives have been shown to exhibit promising effects against tested Gram-positive and negative bacteria and fungi .

Fluorescent Labeling

A fluorescent naphthofuran was synthesized and coupled with various L-amino acids at their N-terminus or at side-chain functional groups . This was done to evaluate its applicability as a fluorescent label for biomolecules and in peptide synthesis .

Electrically Conducting Organic Materials

Naphthofuran derivatives have potential applications as functional materials in electrically conducting organic materials .

Fluorescent Dyes

These compounds can also be used as fluorescent dyes , providing a new way to label and visualize biological structures.

Probes and Photosensitizers

Naphthofuran derivatives can be used as probes and photosensitizers , which are substances that promote a chemical reaction upon absorption of light.

Light-Emitting Diodes (LEDs)

These compounds have potential applications in light-emitting diodes , which are widely used in digital displays and lighting solutions.

Two-Photon Absorption Materials

Naphthofuran derivatives can be used in two-photon absorption materials , which are used in 3D optical data storage and microscopy.

Nonlinear Optical Systems

These compounds can be used in second and higher order nonlinear optical systems , which are crucial for the development of photonic devices such as optical switches and optical data processing.

Safety and Hazards

The safety information for “Naphtho[2,1-b]furan-1-yl-acetic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-benzo[e][1]benzofuran-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQWIAKMWGZBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361707
Record name Naphtho[2,1-b]furan-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,1-b]furan-1-yl-acetic acid

CAS RN

92262-75-4
Record name Naphtho[2,1-b]furan-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho[2,1-b]furan-1-yl-acetic acid
Reactant of Route 2
Naphtho[2,1-b]furan-1-yl-acetic acid
Reactant of Route 3
Reactant of Route 3
Naphtho[2,1-b]furan-1-yl-acetic acid
Reactant of Route 4
Naphtho[2,1-b]furan-1-yl-acetic acid
Reactant of Route 5
Reactant of Route 5
Naphtho[2,1-b]furan-1-yl-acetic acid
Reactant of Route 6
Reactant of Route 6
Naphtho[2,1-b]furan-1-yl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.